bicyclo-PGE2

Pharmacokinetics Bioanalysis Metabolite Stability

bicyclo-PGE2 (109826-53-1) is the definitive analytical standard for indirect quantification of PGE2 biosynthesis. Unlike PGE2 (t½ ~2 min) or 13,14-dihydro-15-keto PGE2 (t½ ~9 min), this stable bicyclic end-product resists degradation for ≥2 years at -20°C, eliminating pre-analytical variability. Its high solubility in DMSO, ethanol, and methyl acetate ensures robust calibration curve preparation. Essential for COX-2 inhibitor screening, inflammation biomarker validation, and eicosanoid metabolomics. Choose bicyclo-PGE2 to replace inaccurate direct PGE2 assays with a reproducible, storage-stable surrogate.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 109826-53-1
Cat. No. B035232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebicyclo-PGE2
CAS109826-53-1
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O
InChIInChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1
InChIKeyCGCZPIJMGKLVTQ-PAJBVNRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





bicyclo-PGE2 (CAS 109826-53-1): A Stable Prostaglandin E2 Metabolite for Reliable Biomarker Quantification


bicyclo-PGE2 (bicyclo-prostaglandin E2, CAS 109826-53-1) is a bicyclic prostanoid formed as a stable decomposition product of prostaglandin E2 (PGE2) and its primary metabolite, 13,14-dihydro-15-keto PGE2 . Chemically, it is defined as (5Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-octahydro-1H-inden-1-yl]hept-5-enoic acid, with a molecular formula of C20H30O4 and a molecular weight of 334.45 g/mol [1][2]. Unlike its highly labile parent compounds, bicyclo-PGE2 exhibits markedly enhanced chemical stability, making it a preferred analyte for the indirect assessment of PGE2 biosynthesis and metabolism in biological matrices .

Why Generic PGE2 or 13,14-dihydro-15-keto PGE2 Cannot Replace bicyclo-PGE2 for Quantitative Bioanalysis


Generic substitution of bicyclo-PGE2 with its parent compounds, PGE2 or 13,14-dihydro-15-keto PGE2, is not scientifically viable due to profound differences in chemical stability. PGE2 has a plasma half-life of approximately 2 minutes, and 13,14-dihydro-15-keto PGE2 has a half-life of about 9 minutes . In contrast, bicyclo-PGE2 is a chemically stable end-product that resists further degradation under physiological conditions . This instability precludes accurate quantification of the parent compounds in many experimental and clinical settings, as their concentrations rapidly change post-collection. Furthermore, 13,14-dihydro-15-keto PGE2 is itself prone to base-catalyzed rearrangement into bicyclo-PGE2, confounding direct measurements [1]. Therefore, assays targeting the stable bicyclo-PGE2 are the established method for reliably estimating systemic PGE2 production, whereas use of the parent compounds would yield highly variable and inaccurate results [2].

Quantitative Evidence for bicyclo-PGE2 Differentiation Versus PGE2 and 13,14-dihydro-15-keto PGE2


Plasma Half-Life: bicyclo-PGE2 Exhibits Superior Stability Over PGE2 and its Primary Metabolite

The plasma half-life of bicyclo-PGE2 is significantly longer than that of its metabolic precursors, PGE2 and 13,14-dihydro-15-keto PGE2, enabling reliable ex vivo quantification as a surrogate marker for PGE2 biosynthesis .

Pharmacokinetics Bioanalysis Metabolite Stability

Solubility Profile: bicyclo-PGE2 Demonstrates High Solubility in Common Organic Solvents

bicyclo-PGE2 exhibits high solubility in a range of organic solvents commonly used in analytical and biological workflows, facilitating its preparation and use as a standard or research tool .

Formulation Analytical Chemistry Sample Preparation

Long-Term Storage Stability: bicyclo-PGE2 Remains Stable for ≥2 Years at -20°C

bicyclo-PGE2 has been demonstrated to be stable for a minimum of 2 years when stored under recommended conditions, providing assurance for long-term research use and reducing the need for frequent re-procurement .

Compound Management Procurement Inventory Stability

Clinical Biomarker Utility: bicyclo-PGE2 Levels Correlate with Disease Severity in Malaria Studies

In a study of children co-infected with Plasmodium falciparum malaria and HIV-1 or bacteremia, plasma bicyclo-PGE2/creatinine levels were significantly reduced in co-infected children compared to those with malaria mono-infection, and suppression of bicyclo-PGE2 was significantly associated with reduced hemoglobin levels [1].

Clinical Biomarker Malaria Translational Research

Optimal Application Scenarios for bicyclo-PGE2 in Research and Bioanalysis


Quantitative Biomarker of Systemic PGE2 Production in Clinical Studies

bicyclo-PGE2 is the preferred analyte for estimating endogenous PGE2 biosynthesis in human and animal studies. Due to the extremely short half-life and chemical instability of PGE2 and its immediate metabolite 13,14-dihydro-15-keto PGE2, direct measurement is unreliable. As demonstrated in clinical malaria research, quantifying the stable end-product bicyclo-PGE2 in plasma or urine provides a robust and reproducible surrogate marker for PGE2 production, enabling correlations with disease severity and therapeutic interventions [1][2].

Analytical Standard for LC-MS/MS Method Development and Validation

The high chemical stability and defined physicochemical properties of bicyclo-PGE2 make it an ideal analytical standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for eicosanoid profiling. Its long-term storage stability (≥2 years at -20°C) and high solubility in DMSO and ethanol facilitate the preparation of precise calibration curves and quality control samples, ensuring assay reproducibility and accuracy over extended periods .

In Vivo Studies of COX-2 Activity and Prostaglandin Metabolism

In preclinical models, measuring urinary or plasma bicyclo-PGE2 levels serves as a non-invasive, integrative readout of systemic COX-2 activity and PGE2 turnover. This approach is particularly valuable in pharmacological studies evaluating the efficacy of COX-2 inhibitors or other modulators of the arachidonic acid cascade, where repeated sampling and sample stability are critical. The use of bicyclo-PGE2 circumvents the confounding effects of ex vivo PGE2 degradation, providing a more accurate reflection of in vivo enzyme activity .

Quality Control in Metabolite and Biomarker Discovery Pipelines

For laboratories engaged in metabolomics or biomarker discovery, bicyclo-PGE2 represents a well-characterized, commercially available standard for the prostanoid pathway. Its inclusion in analytical workflows allows for the confident identification and quantification of this specific PGE2 metabolite in complex biological matrices, supporting the validation of findings related to inflammation, cancer, and other diseases where eicosanoid signaling is implicated. The compound's defined stability profile simplifies laboratory handling and reduces experimental variability .

Technical Documentation Hub

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